molecular formula C11H22N2O3 B7856235 (R)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate

(R)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate

Cat. No.: B7856235
M. Wt: 230.30 g/mol
InChI Key: OOZBHDCFUFVAOH-SECBINFHSA-N
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Description

(R)-tert-Butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C11H22N2O3. It is a derivative of piperazine, featuring a tert-butyl group and a hydroxyethyl moiety

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through a multi-step chemical reaction starting with piperazine

  • Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts and solvents to facilitate the reaction.

Types of Reactions:

  • Oxidation: The hydroxyethyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

  • Reduction: The compound can be reduced to remove the hydroxy group, resulting in a different derivative.

  • Substitution Reactions: The piperazine ring can undergo substitution reactions with various reagents to introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Various alkyl halides and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Hydroxyethylpiperazine-1-carboxylate derivatives.

  • Reduction: Piperazine derivatives without the hydroxy group.

  • Substitution: Piperazine derivatives with different functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the creation of more complex molecules. Biology: It serves as a precursor in the synthesis of biologically active compounds. Medicine: Industry: Utilized in the production of various chemical products, including polymers and coatings.

Mechanism of Action

The mechanism by which (R)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

  • tert-Butyl Piperazine-1-carboxylate: Lacks the hydroxyethyl group.

  • 2-(2-Hydroxyethyl)piperazine-1-carboxylate: Lacks the tert-butyl group.

  • tert-Butyl 2-(2-aminopropyl)piperazine-1-carboxylate: Similar structure with an aminopropyl group instead of hydroxyethyl.

Uniqueness: The presence of both the tert-butyl group and the hydroxyethyl moiety in (R)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate provides unique chemical properties that distinguish it from similar compounds. This combination can influence its reactivity, solubility, and biological activity.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound in research and development.

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Properties

IUPAC Name

tert-butyl (2R)-2-(2-hydroxyethyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-5-12-8-9(13)4-7-14/h9,12,14H,4-8H2,1-3H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOZBHDCFUFVAOH-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCNC[C@H]1CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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